Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent increasingly adopted as a high-performance, safer, and more sustainable alternative to traditional ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether.[1][2] Key procurement-relevant characteristics include a high boiling point (106 °C), exceptionally low peroxide formation, stability in both acidic and basic conditions, and low water solubility, which collectively enhance process control, safety, and workup efficiency.[1][3][4]
Substituting ethereal solvents like THF or diethyl ether with CPME is a deliberate process decision, not a generic exchange. Differences in water miscibility directly impact workup efficiency and waste generation; THF is fully miscible with water, complicating phase separation, whereas CPME's hydrophobicity (0.3 g water in 100 g CPME) enables clean separation.[5][6] Furthermore, the propensity for peroxide formation, a major operational hazard, is significantly lower in CPME than in THF or 2-MeTHF, affecting storage, handling protocols, and process safety.[7][8] Boiling point and thermal stability also dictate reaction conditions, with CPME's higher boiling point (106 °C vs. 66 °C for THF) allowing for a wider operational temperature range and potentially faster reaction kinetics.[5]
CPME exhibits significantly slower and lower peroxide formation compared to THF and 2-MeTHF, a critical safety and handling differentiator. In a comparative study exposing unstabilized solvents to air, THF reached a peroxide value (PO value) of 800 ppm in approximately 35 days, while CPME remained below 50 ppm after more than 100 days.[4][9] This inherent stability reduces the risk of forming explosive peroxides during storage and handling, lessening the need for frequent testing and stabilizer addition.[5][6]
| Evidence Dimension | Peroxide Value (ppm) over time (unstabilized, exposed to air) |
| Target Compound Data | <50 ppm after >100 days |
| Comparator Or Baseline | THF: ~800 ppm after ~35 days |
| Quantified Difference | Over 16x lower peroxide level at a ~3x longer time point |
| Conditions | Unstabilized solvents exposed to air in a dark place at 40 °C. |
This reduces the significant operational risk and handling costs associated with explosive peroxide formation common to other ether solvents.
CPME provides a wider operational temperature range than more volatile ethers, enhancing process control. Its boiling point of 106 °C is significantly higher than that of THF (66 °C), 2-MeTHF (80.2 °C), and diethyl ether (35 °C).[2][5] This allows for reactions to be run at higher temperatures, which can increase reaction rates and reduce processing times.[6] Despite its higher boiling point, CPME has a lower heat of vaporization than other common ethers, which translates to energy savings during solvent distillation and recovery.[5][7]
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 106 °C |
| Comparator Or Baseline | THF: 66 °C | 2-MeTHF: 80.2 °C | Diethyl Ether: 35 °C |
| Quantified Difference | 40 °C higher than THF; 71 °C higher than Diethyl Ether |
| Conditions | Standard atmospheric pressure. |
The higher boiling point allows for a broader range of reaction conditions and improved kinetics, while lower vaporization energy reduces operational costs during solvent recycling.
CPME's distinct hydrophobicity simplifies aqueous workups and reduces solvent waste. The solubility of water in CPME is only 0.3 g/100g , compared to THF which is fully miscible with water.[7][10] This property allows for clean phase separation, making extractions more efficient and minimizing the formation of aqueous waste streams.[5] Furthermore, CPME forms a low-boiling azeotrope with water (boiling point 83 °C at 16.3% water by weight), enabling efficient removal of water from reaction mixtures via azeotropic distillation, a key advantage for moisture-sensitive processes.[1][11]
| Evidence Dimension | Solubility of Water in Solvent ( g/100g at 23 °C) |
| Target Compound Data | 0.3 |
| Comparator Or Baseline | THF: Miscible (∞) | 2-MeTHF: 1.2 |
| Quantified Difference | Drastically lower water miscibility compared to THF, enabling phase separation. |
| Conditions | Standard temperature (23 °C). |
This enables faster, more efficient product isolation, significantly reduces aqueous waste volume, and simplifies water removal from processes, lowering overall production costs.
CPME is a competent solvent for a range of organometallic reactions, including Grignard reagent formation and use, often considered a domain of THF or diethyl ether.[12] In a Suzuki coupling reaction, the use of CPME as a solvent resulted in an 81% yield, which was significantly higher than the 34% yield obtained when the reaction was run in THF under similar conditions.[13] While performance can be substrate-dependent, CPME's stability, wide liquid range, and low water miscibility make it a robust alternative for many transformations where THF's properties are limiting.[14][15]
| Evidence Dimension | Product Yield (%) in a Suzuki Coupling Reaction |
| Target Compound Data | 81% |
| Comparator Or Baseline | THF: 34% |
| Quantified Difference | 2.4x higher yield than THF |
| Conditions | Iron-catalyzed cross-coupling reaction of aryl magnesium bromides with alkyl halides. |
This provides a safer, more easily handled, and often higher-performing alternative to THF for critical C-C bond-forming reactions in industrial and laboratory synthesis.
For large-scale synthesis involving Grignard reagents or other strong bases like n-BuLi, CPME is a preferred choice over THF. Its high boiling point allows for better thermal management, while its drastically lower peroxide formation tendency significantly improves operational safety.[4][12] The ease of recovery due to hydrophobicity further reduces costs and environmental impact at scale.[5]
In processes like esterifications or acetalizations where water is a byproduct, CPME serves as both the reaction solvent and an effective entrainer. Its ability to form a low-boiling azeotrope with water allows for continuous water removal using a Dean-Stark apparatus, driving reactions to completion more efficiently than systems relying on desiccants or water-miscible solvents.[1][7]
CPME is an excellent replacement for solvents like MTBE or dichloromethane in liquid-liquid extractions and biphasic catalytic reactions. Its low solubility in water ensures minimal solvent loss to the aqueous phase and sharp, clean separations, simplifying workup procedures and improving the recovery of both the product and the solvent.[2][7]
Due to its greater chemical stability compared to THF, which can degrade under strongly acidic conditions, CPME is a more robust solvent for reactions requiring either strong acids or bases.[4][6] This stability prevents solvent-related side reactions and ensures process reliability across a wider range of chemical transformations.
Flammable;Irritant